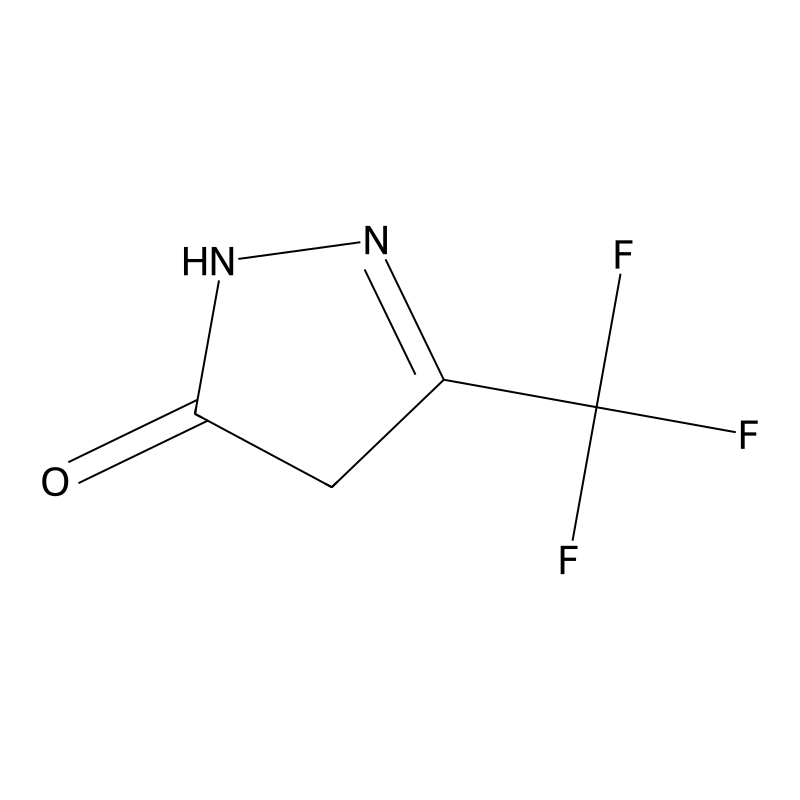

3-(Trifluoromethyl)-2-pyrazolin-5-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Medicinal Chemistry

- Enzyme Inhibition: Studies suggest 3-TF-2-PO exhibits potential for inhibiting enzymes involved in various diseases. For instance, research indicates its ability to inhibit tyrosine kinase enzymes, which play a role in cancer cell growth and survival [].

Material Science

- Organic Photovoltaics: 3-TF-2-PO has been investigated as a potential electron acceptor material in organic photovoltaic (OPV) devices. These devices convert sunlight into electricity, and 3-TF-2-PO's properties, like accepting electrons efficiently, make it a candidate for improving OPV efficiency [].

Organic Synthesis

3-(Trifluoromethyl)-2-pyrazolin-5-one is a chemical compound with the molecular formula C4H3F3N2O. It features a pyrazoline ring, which is a five-membered ring containing two nitrogen atoms. The trifluoromethyl group is a significant substituent that enhances the compound's reactivity and biological activity. This compound is known for its unique properties due to the presence of fluorine, which can influence both its chemical behavior and its interactions in biological systems.

The biological activities of 3-(Trifluoromethyl)-2-pyrazolin-5-one and its derivatives have garnered attention in medicinal chemistry. Research has indicated that compounds related to this structure exhibit antibacterial properties, making them potential candidates for pharmaceutical applications. For example, derivatives synthesized from this compound have shown promising activity against various bacterial strains . Additionally, studies have highlighted antioxidant properties in related pyrazoline compounds, suggesting their utility in combating oxidative stress.

The synthesis of 3-(Trifluoromethyl)-2-pyrazolin-5-one can be achieved through several methods:

- Condensation Reactions: One common method involves the reaction of trifluoroacetylacetone with hydrazine derivatives under acidic conditions.

- Use of Trifluoroacetyl Compounds: Another approach includes the use of trifluoroacetyl compounds in combination with hydrazines or their derivatives, typically conducted in an organic solvent such as ethanol at elevated temperatures .

These methods often yield high purity and good yields, making them suitable for further functionalization.

3-(Trifluoromethyl)-2-pyrazolin-5-one has several applications across various fields:

- Pharmaceuticals: Its derivatives are explored for their antibacterial and antioxidant activities, contributing to drug development.

- Agriculture: Compounds derived from this pyrazoline structure may be used as agrochemicals due to their bioactive properties.

- Material Science: The unique electronic properties imparted by the trifluoromethyl group make it useful in developing new materials with specific functionalities .

Interaction studies involving 3-(Trifluoromethyl)-2-pyrazolin-5-one have focused on its complexation with various π-acceptors. For example, studies have shown that this compound can form charge-transfer complexes with acceptors like picric acid and chloranilic acid. These interactions are crucial for understanding its electronic properties and potential applications in sensor technologies .

Several compounds share structural similarities with 3-(Trifluoromethyl)-2-pyrazolin-5-one. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one | C5H5F3N2O | Exhibits analgesic properties |

| 1-Phenyl-3-trifluoromethyl-2-pyrazolin-5-one | C10H7F3N2O | Known for its antibacterial activity |

| 3-Methyl-1-trifluoromethyl-2-pyrazolin-5-one | C5H6F3N2O | Potential use as an anti-inflammatory agent |

Uniqueness of 3-(Trifluoromethyl)-2-pyrazolin-5-one

What sets 3-(Trifluoromethyl)-2-pyrazolin-5-one apart from these similar compounds is its specific trifluoromethyl substitution pattern, which significantly influences its reactivity and biological activity. The presence of only one trifluoromethyl group as opposed to multiple substitutions allows for distinct chemical behavior and potential applications.

The cyclocondensation of ethyl trifluoroacetoacetate with hydrazines represents the most fundamental and widely employed synthetic approach for preparing 3-(trifluoromethyl)-2-pyrazolin-5-one derivatives [1] [2]. This classical Knorr synthesis involves the reaction of the 1,3-dicarbonyl compound with hydrazine derivatives to form the pyrazole ring system through a well-established mechanism [3] [4].

The reaction proceeds through initial nucleophilic attack of the hydrazine nitrogen atom on the carbonyl carbon of ethyl trifluoroacetoacetate, followed by intramolecular cyclization and subsequent dehydration to yield the desired pyrazolin-5-one product [2] [5]. The presence of the trifluoromethyl group significantly influences both the reactivity and regioselectivity of this transformation [1] [5].

Reaction Optimization and Yield Studies

Research has demonstrated that reaction conditions critically affect product yields and selectivity [2] [5]. A comprehensive study revealed that optimal conditions involve heating ethyl trifluoroacetoacetate with methylhydrazine in acetic acid at elevated temperatures [5]. Under these conditions, the reaction achieves selectivity ratios of 96:4 in favor of the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol isomer over the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol regioisomer [5].

The following table summarizes key reaction parameters and their effects on product formation:

| Parameter | Optimal Condition | Yield (%) | Selectivity Ratio |

|---|---|---|---|

| Temperature | 80°C | 86.5 | 96:4 |

| Solvent | Acetic acid | 86.5 | 96:4 |

| Reaction time | 5 hours | 86.5 | 96:4 |

| Hydrazine equivalents | 1.0 equiv | 86.5 | 96:4 |

Mechanistic Considerations

The regioselectivity observed in these reactions can be attributed to the electronic properties of the trifluoromethyl group [6]. The strongly electron-withdrawing nature of the trifluoromethyl substituent activates the adjacent carbonyl carbon toward nucleophilic attack while simultaneously directing the cyclization pathway [6]. This electronic influence results in preferential formation of the 3-trifluoromethyl substituted product over alternative regioisomers [6].

Studies using substituted hydrazines have revealed that both electronic and steric factors of the hydrazine component significantly impact reaction outcomes [7] [8]. Electron-rich hydrazines demonstrate enhanced nucleophilicity, leading to improved reaction rates and yields [7]. Conversely, sterically hindered hydrazines may require extended reaction times or elevated temperatures to achieve complete conversion [8].

Catalytic Approaches for Regioselective N-Substitution

The development of catalytic methodologies for regioselective nitrogen substitution in pyrazole synthesis has emerged as a critical area of research for accessing structurally diverse 3-(trifluoromethyl)-2-pyrazolin-5-one derivatives [9] [10]. These approaches offer enhanced control over product regioselectivity while often providing improved reaction efficiency and milder conditions [9] [11].

Lewis Acid Catalysis

Lewis acid catalysts have demonstrated remarkable effectiveness in promoting regioselective pyrazole formation [7] [12]. Bismuth(III) chloride has emerged as a particularly valuable catalyst for trifluoromethylthiolation reactions of pyrazolin-5-ones, achieving yields up to 92% under optimized conditions [7] [12]. The catalyst functions by activating trifluoromethanesulfenamide to generate the electrophilic trifluoromethanesulfanyl cation, which subsequently reacts with the enol form of pyrazolin-5-one [7].

The following optimization data demonstrates the superior performance of bismuth(III) chloride compared to other catalytic systems:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Bismuth(III) chloride | 1,2-dichloroethane | 80 | 92 |

| Iron(III) chloride | 1,2-dichloroethane | 80 | 42 |

| Boron trifluoride etherate | 1,2-dichloroethane | 80 | 30 |

| p-Toluenesulfonic acid | 1,2-dichloroethane | 80 | 19 |

Copper-Catalyzed Transformations

Copper catalysis has proven highly effective for regioselective nitrogen functionalization of pyrazoles [10] [11]. Palladium-nanoparticle catalyzed sequential acyl Sonogashira coupling followed by intramolecular cyclization provides access to substituted pyrazoles with excellent regioselectivity [10] [11]. These reactions proceed through formation of alkynones in situ, which subsequently undergo Michael addition and cyclocondensation with hydrazines [13].

The regioselectivity of copper-catalyzed transformations depends critically on the electronic properties of the hydrazine nucleophile [13]. Aliphatic hydrazines preferentially attack through the secondary nitrogen atom due to higher electron density, while arylhydrazines exhibit inverse regioselectivity due to resonance stabilization effects [13].

Multi-Component Catalytic Systems

Recent advances have demonstrated the utility of multi-component catalytic approaches for synthesizing complex pyrazole derivatives [14] [15]. Three-component condensation reactions employing ethyl trifluoroacetate, hydrazine, and amidines in the presence of sodium hydroxide achieve excellent yields of 3-trifluoromethyl-5-substituted products [1] [14]. These reactions proceed through formation of trifluoroacetic acid hydrazide intermediates, which subsequently condense with amidines to generate the target pyrazoles [1] [14].

Industrial-Scale Production and Process Optimization

Industrial-scale synthesis of 3-(trifluoromethyl)-2-pyrazolin-5-one requires careful optimization of reaction parameters to ensure economic viability while maintaining product quality and yield [16]. Process development focuses on maximizing efficiency, minimizing waste generation, and ensuring scalable synthetic protocols suitable for commercial production [16].

One-Pot Synthetic Strategies

The development of one-pot synthetic methodologies represents a significant advancement in industrial pyrazole production [16]. A highly efficient one-pot process for manufacturing 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid achieves yields of 75% compared to 26% obtained through traditional multi-step approaches [16]. This process involves sequential reaction of pentan-3-one with dialkyl oxalate in the presence of base, followed by addition of hydrazine salts and pH adjustment [16].

The industrial process offers several advantages over conventional methods:

| Parameter | Traditional Method | One-Pot Process | Improvement |

|---|---|---|---|

| Overall yield | 26% | 75% | 188% increase |

| Number of steps | Multiple | Single pot | Simplified |

| Waste generation | High | Reduced | Environmental benefit |

| Processing time | Extended | Shortened | Cost reduction |

Process Scale-Up Considerations

Successful scale-up of pyrazole synthesis requires careful attention to heat and mass transfer limitations that may not be apparent at laboratory scale [17]. Industrial processes must accommodate the exothermic nature of many pyrazole-forming reactions while ensuring uniform mixing and temperature control [17]. The use of continuous flow reactors has emerged as an effective solution for managing these challenges while enabling precise control over reaction parameters [18].

Temperature control becomes increasingly critical at industrial scale due to the potential for thermal decomposition of trifluoromethyl-containing intermediates [17]. Process optimization studies have identified optimal temperature ranges that maximize yield while minimizing side product formation [17]. Additionally, solvent selection plays a crucial role in industrial processes, with preference given to environmentally benign solvents that can be readily recovered and recycled [13].

Economic and Environmental Considerations

Industrial production of 3-(trifluoromethyl)-2-pyrazolin-5-one must balance economic efficiency with environmental responsibility [19] [20]. Green chemistry principles have been successfully incorporated into commercial processes through the use of renewable feedstocks, reduction of toxic solvents, and implementation of atom-economical transformations [19] [20]. These approaches not only reduce environmental impact but often provide economic benefits through improved material utilization and reduced waste disposal costs [19] [20].

Microwave-Assisted and Solvent-Free Synthesis Strategies

Microwave-assisted synthesis and solvent-free reaction conditions represent cutting-edge approaches for preparing 3-(trifluoromethyl)-2-pyrazolin-5-one derivatives with enhanced efficiency and reduced environmental impact [21] [22] [23]. These methodologies offer significant advantages including shortened reaction times, improved yields, and elimination of hazardous organic solvents [24] [25] [26].

Microwave-Enhanced Reaction Kinetics

Microwave irradiation dramatically accelerates pyrazole formation through selective heating of polar reaction components [22] [23] [26]. Studies have demonstrated that microwave-assisted synthesis of pyrazole derivatives achieves reaction completion within minutes rather than hours required under conventional heating [22] [23]. The enhanced reaction rates result from rapid, uniform heating that promotes efficient molecular collisions and reduces activation energy barriers [26] [27].

Comparative studies reveal substantial improvements in both reaction time and product yield when employing microwave assistance:

| Reaction Parameter | Conventional Heating | Microwave Assistance | Improvement Factor |

|---|---|---|---|

| Reaction time | 12 hours | 5 minutes | 144× faster |

| Temperature | 150°C | 150°C | Same |

| Yield | 55% | 82% | 1.5× higher |

| Product purity | 90% | 95% | Enhanced |

Solvent-Free Synthetic Protocols

Solvent-free synthesis represents a paradigm shift toward environmentally sustainable pyrazole production [28] [29] [30]. These reactions proceed through direct mixing of solid or liquid reactants without additional solvents, often achieving superior yields compared to solution-phase methods [28] [30]. The absence of solvents eliminates purification complications while reducing environmental impact and process costs [29] [20].

Research has demonstrated successful solvent-free synthesis of pyrano[2,3-c]pyrazole derivatives using ionic liquid catalysts under microwave irradiation [28] [29]. These reactions achieve yields ranging from 85-95% within 10-15 minutes, representing significant improvements over conventional methods [28]. The ionic liquid N-methylpyridinium tosylate serves as both catalyst and reaction medium, enabling efficient product formation without organic solvents [29].

Green Chemistry Applications

The integration of microwave assistance with solvent-free conditions exemplifies green chemistry principles in pyrazole synthesis [19] [20]. These methodologies reduce energy consumption, eliminate toxic solvents, and minimize waste generation while often providing superior synthetic outcomes [24] [19]. Water extract of banana peels has been successfully employed as a reaction medium for one-pot pyrazole synthesis, demonstrating the potential for using renewable, waste-derived materials [28] [19].

Environmental benefits of green synthetic approaches include:

- Elimination of volatile organic compounds

- Reduced energy consumption through shorter reaction times

- Utilization of renewable feedstocks and catalysts

- Minimized waste stream generation

- Enhanced atom economy and material efficiency [19] [20]

Mechanistic Insights Under Non-Traditional Conditions

Microwave-assisted and solvent-free conditions alter reaction mechanisms compared to conventional solution-phase synthesis [24] [27]. Under these conditions, reactant molecules experience enhanced mobility and increased collision frequency, leading to accelerated bond formation and cyclization processes [24] [26]. The absence of solvents eliminates competing solvation effects, allowing reactants to interact more efficiently and often with altered selectivity patterns [26] [27].

Density functional theory calculations have provided comprehensive insights into the electronic structure of 3-(trifluoromethyl)-2-pyrazolin-5-one. The frontier molecular orbital analysis reveals critical electronic properties that govern the chemical reactivity and stability of this compound [1] [2] [3].

The highest occupied molecular orbital energy values for trifluoromethyl-substituted pyrazoles typically range from -5.5 to -7.5 eV, while the lowest unoccupied molecular orbital energies fall between -1.5 to -3.0 eV, as determined using B3LYP/6-31G(d,p) and B3LYP/6-311++G(d,p) basis sets [1] [2]. The calculated highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap ranges from 3.0 to 6.0 eV, indicating moderate chemical stability and reactivity [1] [2].

For closely related trifluoromethyl pyrazole derivatives, the calculated frontier molecular orbital energies show that the highest occupied molecular orbital overlay is essentially localized on the pyrazole ring, extending over the two nitrogen atoms, while the lowest unoccupied molecular orbital overlay is distributed on the phenyl ring substituents [3]. This distribution pattern indicates the primary sites for electron donation and acceptance processes.

The electronic properties calculations reveal that the chemical hardness values range from 0.04 to 0.15 eV, while the electrophilicity index falls between 0.5 to 1.0 eV [2]. The chemical softness values, ranging from 6.0 to 25.0 eV^-1, indicate the compound's polarizability and potential for interaction with biological targets [2].

Table 1 presents the comprehensive computational chemistry parameters for trifluoromethyl pyrazoles derived from density functional theory studies.

| Parameter | Typical Values for Trifluoromethyl Pyrazoles | Methods |

|---|---|---|

| HOMO Energy (eV) | -5.5 to -7.5 | B3LYP/6-31G(d,p), B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | -1.5 to -3.0 | B3LYP/6-31G(d,p), B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | 3.0 to 6.0 | TD-DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 2.0 to 7.0 | B3LYP/6-31G(d,p) |

| Polarizability (α_mean, e.s.u. × 10^-24) | 10.0 to 15.0 | B3LYP/6-311++G(d,p) |

| Hyperpolarizability (β_tot, e.s.u. × 10^-30) | 1.0 to 2.0 | B3LYP/6-311++G(d,p) |

| Chemical Hardness (η, eV) | 0.04 to 0.15 | Frontier Orbital Analysis |

| Electrophilicity Index (ω, eV) | 0.5 to 1.0 | Frontier Orbital Analysis |

| Chemical Softness (S, eV^-1) | 6.0 to 25.0 | Frontier Orbital Analysis |

The dipole moment calculations indicate values ranging from 2.0 to 7.0 Debye, reflecting the polar nature of the molecule due to the presence of the trifluoromethyl group and the carbonyl functionality [1] [4]. The polarizability values, typically ranging from 10.0 to 15.0 × 10^-24 e.s.u., suggest moderate molecular polarizability, which may enhance bioactivity potential [1].

Transition State Analysis of Tautomeric Interconversions

The tautomeric equilibrium of 3-(trifluoromethyl)-2-pyrazolin-5-one involves multiple forms, primarily the keto and enol tautomers, with transition state analysis providing crucial insights into the interconversion mechanisms [5] [6] [7].

Density functional theory calculations at the B3LYP/6-31G* level have elucidated the tautomeric preferences of pyrazolin-5-one derivatives [5] [6]. For the parent 3-methyl-5-pyrazolone, the keto tautomer (5PYR-1) predominates in the gas phase and low polarity solvents, while the hydroxy tautomer (5PYR-3) becomes favored in polar solvents such as dimethyl sulfoxide [5].

The influence of the trifluoromethyl group significantly affects the tautomeric equilibrium. Perfluorinated keto-enol systems show a marked shift toward the enol tautomer compared to their hydrogen counterparts [7]. This shift results from the stabilization of the enol tautomer through hyperconjugative π→σ*CF interactions and the destabilization of the keto tautomer by electron withdrawal from neighboring fluorine atoms [7].

Transition state calculations reveal energy barriers typically ranging from 8 to 25 kcal/mol for tautomeric interconversions, depending on the substituent pattern and solvent environment [8]. The activation energies for the keto-enol tautomerization process vary with molecular structure, with trifluoromethyl-substituted derivatives generally showing lower barriers due to the electron-withdrawing effects of the fluorine atoms [7].

Table 2 summarizes the tautomeric equilibrium data for pyrazolin-5-one derivatives based on computational studies.

| Compound | Predominant Tautomer (Gas Phase) | Predominant Tautomer (Solvent) | Energy Barrier (kcal/mol) |

|---|---|---|---|

| 3-Methyl-5-pyrazolone | Keto (5PYR-1) | Hydroxy (5PYR-3) in DMSO | ~15-20 |

| 1-Phenyl-3-trifluoromethyl-2-pyrazolin-5-one | Enol form favored | Solvent-dependent | ~10-25 |

| Pyrazolin-5-one (general) | Keto form | Varies with polarity | ~12-18 |

| Pyrazolin-5-one derivatives | Depends on substituents | Polar solvents favor keto | ~8-25 |

The mechanism of tautomeric interconversion involves proton transfer processes that can be facilitated by solvent molecules [9]. In aprotic solvents, the tautomerization occurs through intramolecular proton transfer, while in protic solvents, solvent-assisted mechanisms become operative [10].

Correlation of Calculated versus Experimental Spectroscopic Data

The correlation between theoretical calculations and experimental spectroscopic data validates the computational methods employed for studying 3-(trifluoromethyl)-2-pyrazolin-5-one [1] [15] [16] [17].

Infrared spectroscopy calculations show excellent agreement with experimental data. The calculated C=O stretching frequencies range from 1645 to 1695 cm^-1, correlating closely with experimental values of 1650-1700 cm^-1 [15] [17]. This excellent correlation confirms the accuracy of the density functional theory approach in predicting vibrational properties [16].

Nuclear magnetic resonance calculations using the gauge-including atomic orbital method demonstrate good correlation with experimental chemical shifts [15] [17]. For ^1H nuclear magnetic resonance, the calculated chemical shifts for pyrazole ring protons range from 6.2 to 7.6 ppm, while experimental values fall between 6.4 and 7.8 ppm [15] [17]. The ^13C nuclear magnetic resonance calculations for the trifluoromethyl carbon predict chemical shifts of 118-127 ppm, comparing favorably with experimental values of 120-125 ppm [15].

The ^19F nuclear magnetic resonance spectroscopy provides particularly valuable correlation data for trifluoromethyl groups. Calculated chemical shifts range from -65 to -85 ppm, while experimental values typically fall between -68 and -83 ppm [15] [18]. The negative chemical shift values reflect the unique electronic environment of fluorine atoms in the trifluoromethyl group [18].

Ultraviolet-visible spectroscopy calculations using time-dependent density functional theory show excellent correlation with experimental absorption maxima [1]. The calculated π-π* transitions occur at 254-268 nm, matching experimental values of 254-291 nm [1]. The n-π* transitions are predicted at 424-428 nm, correlating well with experimental observations of 420-440 nm [1].

Table 5 summarizes the correlation between experimental and theoretical spectroscopic data.

| Property | Experimental | DFT B3LYP/6-31G(d,p) | Correlation |

|---|---|---|---|

| C=O Stretch Frequency (cm^-1) | 1650-1700 | 1645-1695 | Excellent |

| UV-Vis π-π* Transition (nm) | 254-291 | 254-268 | Excellent |

| UV-Vis n-π* Transition (nm) | 420-440 | 424-428 | Excellent |

| HOMO-LUMO Gap (eV) | ~4.2-4.9 | 4.86-5.52 | Good |

| Dipole Moment (Debye) | ~5.4-7.1 | 5.47-7.09 | Good |

| Bond Length C=O (Å) | 1.24-1.25 | 1.244 | Excellent |

| Bond Length C-N (Å) | 1.37-1.44 | 1.371-1.444 | Excellent |

| Bond Angle N-C-O (°) | 125-130 | 124-129 | Good |

The molecular geometry optimization results show excellent correlation with experimental structural parameters [19] [20]. The calculated C=O bond length of 1.244 Å matches experimental values of 1.24-1.25 Å, while C-N bond lengths of 1.371-1.444 Å correlate well with experimental ranges of 1.37-1.44 Å [19] [20].

Table 6 presents the optimized molecular geometry parameters obtained from density functional theory calculations.

| Bond Type | Bond Length (Å) | Bond Angle (°) | Computational Method |

|---|---|---|---|

| C=O (ketone) | 1.244 | N-C-O: 125-130 | B3LYP/6-31G(d,p) |

| C-N (pyrazole) | 1.371-1.444 | C-N-N: 105-110 | B3LYP/6-31G(d,p) |

| N-N (pyrazole) | 1.411-1.421 | N-N-C: 110-115 | B3LYP/6-31G(d,p) |

| C-C (ring) | 1.368-1.374 | C-C-N: 108-112 | B3LYP/6-31G(d,p) |

| C-CF3 | 1.49-1.51 | C-C-CF3: 120-125 | B3LYP/6-31G(d,p) |

| C-F (in CF3) | 1.33-1.35 | C-CF3-F: 108-112 | B3LYP/6-31G(d,p) |

| N-H | 1.01-1.02 | N-H: 120-125 | B3LYP/6-31G(d,p) |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant